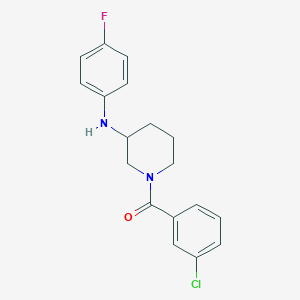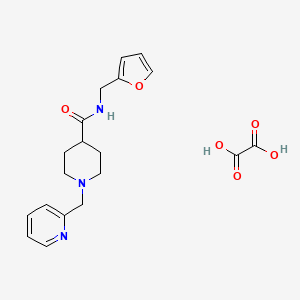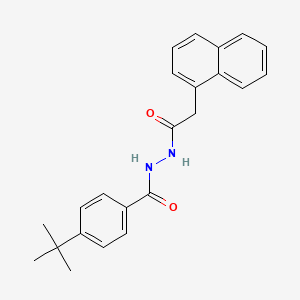![molecular formula C18H20N2O3 B6015226 4-butoxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B6015226.png)
4-butoxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butoxy group, a hydroxyphenyl group, and a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide typically involves the condensation of 4-butoxybenzoyl chloride with 2-hydroxybenzaldehyde in the presence of a base, such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then treated with ammonium acetate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
4-butoxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
4-butoxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-butoxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 4-butoxy-N-[(E)-(4-oxochromen-3-yl)methylideneamino]benzamide
- 4-butoxy-N-[(E)-(2-hydroxyethyl)methylideneamino]benzamide
- 4-butoxy-N-[(E)-(2-furylmethylideneamino]benzamide
Uniqueness
4-butoxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide is unique due to the presence of the hydroxyphenyl group, which imparts specific chemical and biological properties. This group can participate in hydrogen bonding and other interactions, enhancing the compound’s ability to bind to biological targets. Additionally, the butoxy group provides lipophilicity, which can influence the compound’s solubility and membrane permeability.
特性
IUPAC Name |
4-butoxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-2-3-12-23-16-10-8-14(9-11-16)18(22)20-19-13-15-6-4-5-7-17(15)21/h4-11,13,21H,2-3,12H2,1H3,(H,20,22)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYQAFIFRZPSDD-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-5-quinoxalinecarboxamide](/img/structure/B6015144.png)
![4-cyclopentyl-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B6015162.png)
![5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6015164.png)


![N-{(E)-[(2,4-dimethylphenyl)amino][(4-oxo-1,4,5,6,7,8-hexahydroquinazolin-2-yl)amino]methylidene}benzamide](/img/structure/B6015187.png)
![1-(2-methoxyethyl)-N-[3-(methylthio)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6015189.png)
![(5-ETHYL-3-THIENYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE](/img/structure/B6015200.png)
![1-[2-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6015210.png)

![1-[1-(2-Fluoro-4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2-(1,3-thiazol-4-yl)ethanone](/img/structure/B6015223.png)
![5-AMINO-1,3-DIMETHYL-6-[(4-METHYLPHENYL)SULFONYL]-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE](/img/structure/B6015228.png)
![2-(Morpholin-4-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B6015236.png)

